molecular formula C17H17N3O4S B5818119 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide

4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide

Número de catálogo B5818119
Peso molecular: 359.4 g/mol
Clave InChI: WBYRBWGUFLUGMX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide, also known as PSB-0739, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. This compound has been found to have a high affinity for the G protein-coupled receptor 40 (GPR40), which is involved in glucose homeostasis and insulin secretion. In

Mecanismo De Acción

4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide binds to the GPR40 receptor, which is expressed in pancreatic beta cells and plays a key role in glucose homeostasis and insulin secretion. Activation of this receptor by 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide leads to the release of insulin and increased glucose uptake in the cells. This mechanism of action has been studied extensively and has shown promising results in preclinical studies.
Biochemical and Physiological Effects
4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide has been found to have several biochemical and physiological effects, including increased insulin secretion, improved glucose uptake, and reduced blood glucose levels. The compound has also been found to have anti-inflammatory effects, which may contribute to its potential use in treating metabolic diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide has several advantages for lab experiments, including its high affinity for the GPR40 receptor and its well-characterized mechanism of action. However, the compound also has some limitations, including its relatively low solubility and stability, which may affect its effectiveness in certain experiments.

Direcciones Futuras

There are several future directions for further research on 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide, including the development of more potent and selective GPR40 agonists, the investigation of its potential use in combination with other drugs, and the exploration of its effects on other metabolic pathways. Additionally, further studies are needed to determine the safety and efficacy of 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide in human clinical trials.
Conclusion
4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide is a promising small molecule inhibitor that has been studied for its potential use in treating various metabolic diseases. The compound has a well-characterized mechanism of action and has shown promising results in preclinical studies. Further research is needed to determine its safety and efficacy in human clinical trials and to explore its potential use in combination with other drugs.

Métodos De Síntesis

The synthesis of 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide involves several steps, starting with the reaction of 4-aminobenzenesulfonamide with 4-bromo-2-fluoroacetophenone to form 4-({[4-(2-bromo-1-fluoro-1-phenylethyl)phenyl]sulfonyl}amino)benzenesulfonamide. This compound is then reacted with 2-oxo-1-pyrrolidineacetamide to form the final product, 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further research.

Aplicaciones Científicas De Investigación

4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide has been studied for its potential use in treating various diseases, including type 2 diabetes, obesity, and metabolic syndrome. The compound has been found to activate GPR40, leading to increased insulin secretion and glucose uptake in pancreatic beta cells. This mechanism of action makes 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide a promising candidate for the development of new drugs to treat these diseases.

Propiedades

IUPAC Name

4-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c18-17(22)12-3-5-13(6-4-12)19-25(23,24)15-9-7-14(8-10-15)20-11-1-2-16(20)21/h3-10,19H,1-2,11H2,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYRBWGUFLUGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.